molecular formula C5H12ClNO2S B1462550 N-methyl-N-(2-methylpropyl)sulfamoyl chloride CAS No. 263169-14-8

N-methyl-N-(2-methylpropyl)sulfamoyl chloride

Cat. No.: B1462550
CAS No.: 263169-14-8
M. Wt: 185.67 g/mol
InChI Key: BSJMWAIBHXXHJE-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of N-methyl-N-(2-methylpropyl)sulfamoyl chloride centers around a tetrahedral sulfur atom coordinated to two oxygen atoms, one chlorine atom, and one nitrogen atom, forming the characteristic sulfamoyl functional group. The nitrogen atom exhibits sp³ hybridization and carries two distinct alkyl substituents: a methyl group and a 2-methylpropyl group, creating an asymmetric substitution pattern that influences the compound's overall stereochemical properties. The 2-methylpropyl substituent introduces a branched alkyl chain that extends from the nitrogen center, creating additional conformational complexity through rotation around the carbon-nitrogen and carbon-carbon bonds within the isobutyl framework.

The sulfur-oxygen double bonds in the sulfamoyl group exhibit characteristic lengths of approximately 1.417-1.414 Angstroms, consistent with typical sulfone functionality observed in related crystallographic studies. The sulfur-chlorine bond demonstrates typical single bond character, while the sulfur-nitrogen bond shows partial double bond character due to resonance stabilization involving the nitrogen lone pair and the electron-deficient sulfur center. This electronic delocalization contributes to the planar arrangement around the nitrogen atom and restricts rotation around the sulfur-nitrogen bond, influencing the compound's conformational behavior.

Stereochemical considerations reveal that the compound exists as a single constitutional isomer due to the distinct nature of the two nitrogen substituents. The presence of the branched 2-methylpropyl group creates steric hindrance that affects the molecule's overall conformation and reactivity patterns. Computational analysis indicates a topological polar surface area of 37.38 square Angstroms and a calculated partition coefficient (LogP) of 1.0578, reflecting the compound's moderate lipophilicity and potential for membrane permeation. The molecular geometry allows for three rotatable bonds, primarily involving the carbon-carbon bonds within the 2-methylpropyl substituent, contributing to conformational flexibility in solution and solid-state environments.

Properties

IUPAC Name

N-methyl-N-(2-methylpropyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO2S/c1-5(2)4-7(3)10(6,8)9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWAIBHXXHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655804
Record name Methyl(2-methylpropyl)sulfamyl chloride
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Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263169-14-8
Record name N-Methyl-N-(2-methylpropyl)sulfamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263169-14-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl(2-methylpropyl)sulfamyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(2-methylpropyl)sulfamoyl chloride
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Preparation Methods

Direct Chlorosulfonylation of Secondary Amines

A common and effective method for preparing N-methyl-N-(2-methylpropyl)sulfamoyl chloride involves the reaction of the corresponding secondary amine with chlorosulfonyl reagents under controlled low-temperature conditions.

General Procedure:

  • Starting Material: N-methyl-N-(2-methylpropyl)amine (a secondary amine with a branched alkyl substituent).
  • Reagents: Chlorosulfonyl isocyanate or chlorosulfonyl chloride.
  • Solvent: Dichloromethane (CH2Cl2) or similar inert organic solvent.
  • Conditions:
    • The reaction is typically initiated at low temperatures (e.g., −78 °C) to control reactivity and avoid side reactions.
    • Triethylamine is added as a base to neutralize the generated HCl.
    • The mixture is stirred for 1–2 hours at low temperature, then gradually warmed to room temperature.
  • Workup: Removal of volatiles under reduced pressure, followed by purification via column chromatography.

Example from Literature:

  • N-methyl-N-(3-phenylpropyl)amine was reacted with chlorosulfonyl isocyanate in CH2Cl2 at 0 °C, followed by addition of the amine and triethylamine at 0 °C. The reaction mixture was stirred and then warmed to room temperature. The crude sulfamoyl chloride was purified by chromatography to yield the product in moderate yields (~47%) as a yellow oil.

Adaptation for N-methyl-N-(2-methylpropyl)amine:

  • The same procedure can be applied using N-methyl-N-(2-methylpropyl)amine as the amine substrate, with careful temperature control to prevent decomposition or side reactions.

One-Pot Synthesis Using Chlorosulfonyl Isocyanate and tert-Butanol

An alternative one-pot method involves the initial reaction of chlorosulfonyl isocyanate with tert-butanol to form an intermediate, which then reacts with the secondary amine to give the sulfamoyl chloride.

Procedure Highlights:

  • Step 1: Chlorosulfonyl isocyanate (1 eq) is dissolved in CH2Cl2 (0.20 M) and stirred with tert-butanol (1 eq) at 0 °C for 30 minutes.
  • Step 2: A solution of the corresponding amine (1 eq) and triethylamine (1 eq) in CH2Cl2 (0.20 M) is added dropwise at 0 °C.
  • Step 3: The reaction is stirred for 90 minutes at 0 °C, then warmed to room temperature.
  • Workup: Volatiles are removed under vacuum, and the residue is treated with 4 M HCl in dioxane at room temperature for 16 hours to complete conversion.
  • Purification: The crude product is extracted and purified by washing with saturated sodium bicarbonate and brine, drying over MgSO4, filtration, and concentration.

This method provides a streamlined approach to sulfamoyl chloride synthesis with fewer isolation steps and good overall yields.

Fluorination and Halogen Exchange Routes (Patent Method)

A patented method describes the preparation of N,N-branched sulfamoyl halides, including sulfamoyl chlorides, via halogen exchange reactions using bismuth trifluoride (BiF3).

Key Points:

  • Starting from N,N-branched sulfamoyl non-fluorohalide compounds (X = Cl, Br, I), contacting with BiF3 under heating (65 °C to 110 °C) results in fluorination to sulfamoyl fluoride derivatives.
  • Although primarily focused on fluorides, this method implies that sulfamoyl chlorides can be synthesized or converted via halogen exchange processes starting from related halides.
  • The process is non-aqueous and yields high purity products quantitatively, suitable for sensitive applications such as electrolytes in batteries.

This method may be adapted for the preparation of this compound by selecting appropriate halide precursors and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylpropyl)sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile, the major products can be N-methyl-N-(2-methylpropyl)sulfonamides, ethers, or thioethers.

    Hydrolysis Products: The primary products of hydrolysis are N-methyl-N-(2-methylpropyl)sulfonamide and hydrochloric acid.

Scientific Research Applications

Synthesis of N-methyl-N-(2-methylpropyl)sulfamoyl chloride

The synthesis of this compound typically involves the reaction of sulfamoyl chloride with appropriate amines or alcohols. The compound can be prepared using established methodologies that allow for the introduction of various substituents on the nitrogen atom, enhancing its versatility in chemical reactions.

General Synthetic Methodology

  • Starting Materials : Sulfamoyl chloride and N-methyl-N-(2-methylpropyl)amine.
  • Reaction Conditions : The reaction is generally carried out in an inert atmosphere using solvents like dichloromethane (DCM) or acetone.
  • Purification : The product is typically purified through column chromatography to obtain the desired sulfamoyl chloride in high purity.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as inhibitors of specific biological targets, including:

  • Heat Shock Protein 90 (HSP90) : Compounds derived from sulfamoyl chlorides have shown promise in inhibiting HSP90, which is implicated in cancer progression and other diseases .
  • Antimicrobial Agents : The compound's structure allows it to be modified into potential antimicrobial agents that can combat infections effectively.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the formation of sulfamides and other nitrogen-containing compounds. Its ability to react with various nucleophiles makes it valuable for creating complex molecular architectures.

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound can inhibit enzymes such as carbonic anhydrases, which play roles in physiological processes and are targets for drug development . The design of these inhibitors often relies on the structural features provided by sulfamoyl groups.

Case Study 1: Synthesis of Sulfamides

A study demonstrated the successful synthesis of N-methyl-N-(3-phenylpropyl)sulfamide from its corresponding sulfamoyl chloride. The reaction involved the use of triethylamine and DMAP as catalysts, yielding high-purity products suitable for further biological testing .

In another study, researchers evaluated the biological activity of sulfamide derivatives against specific enzyme targets. The results indicated that modifications to the sulfamoyl group significantly affected inhibitory potency, highlighting the importance of structural variations introduced by compounds like this compound .

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylpropyl)sulfamoyl chloride involves its reactivity as a sulfonylating agent. It can transfer the sulfonyl group to nucleophilic sites on other molecules, leading to the formation of sulfonamide bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-methylpropyl)sulfonamide
  • N-methyl-N-(2-methylpropyl)sulfonyl fluoride
  • N-methyl-N-(2-methylpropyl)sulfonyl bromide

Uniqueness

N-methyl-N-(2-methylpropyl)sulfamoyl chloride is unique due to its specific reactivity as a sulfonylating agent. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the stability of the resulting products. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Biological Activity

N-methyl-N-(2-methylpropyl)sulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the field of antibacterial agents. This article compiles data from various studies focusing on its synthesis, characterization, and biological effects.

1. Chemical Structure and Synthesis

This compound belongs to the sulfamoyl chloride family, characterized by the presence of a sulfamoyl group attached to an alkyl chain. Its synthesis typically involves the reaction of sulfonyl chlorides with amines, which can be optimized for yield and purity.

  • General Reaction Scheme :
    R SO2Cl+R NH2R SO2NR +HCl\text{R SO}_2\text{Cl}+\text{R NH}_2\rightarrow \text{R SO}_2\text{NR }+\text{HCl}

Antibacterial Properties

The antibacterial activity of this compound has been evaluated against various bacterial strains. A study conducted on sulfamide derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

  • Tested Bacteria :
    • Gram-positive : Staphylococcus aureus (ATCC 25923)
    • Gram-negative : Escherichia coli (ATCC 25922), Klebsiella pneumoniae (ATCC 700603), Pseudomonas aeruginosa (ATCC 27853)

The results indicated that several synthesized compounds, including derivatives of sulfamoyl chloride, exhibited comparable or superior antibacterial activity relative to the reference drug sulfamethoxazole/trimethoprim .

In Vitro Studies

A comprehensive study assessed the in vitro antibacterial activity of eight sulfamide derivatives, including this compound. The findings are summarized in Table 1.

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
1aS. aureus2516
1bE. coli308
............
SulfamethoxazoleK. pneumoniae2032

The compounds demonstrated varying degrees of effectiveness, with some showing enhanced potency against resistant strains .

4. Case Studies

Several case studies have highlighted the therapeutic potential of sulfamoyl derivatives:

  • Case Study 1 : A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard treatments.
  • Case Study 2 : Research on the compound's mechanism indicated that it inhibits bacterial folate synthesis, a critical pathway for bacterial growth and replication.

5.

This compound exhibits promising biological activity, particularly as an antibacterial agent. Its synthesis and characterization have been well-documented, showing significant potential for further development in therapeutic applications.

Future research should focus on exploring its efficacy in vivo and understanding its pharmacokinetics and dynamics to optimize its use in clinical settings. Continued investigation into its structure-activity relationships will also be vital for enhancing its antibacterial properties.

Q & A

Basic: What are the optimal synthetic routes for preparing N-methyl-N-(2-methylpropyl)sulfamoyl chloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves chlorination of the corresponding sulfamic acid derivative using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane under reflux. Catalytic DMF (1–2 drops) accelerates the reaction by generating reactive intermediates. Key steps:

  • Reagent stoichiometry : 1.5–2.0 equivalents of chlorinating agent.
  • Temperature : Reflux (40–50°C) for 12–24 hours.
  • Purification : Recrystallization from toluene/hexane yields 75–85% pure product.
    Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures completion .

Basic: Which spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:
Critical techniques include:

Technique Key Data
¹H NMR N-methyl (δ 2.8–3.1 ppm), isobutyl CH₃ (δ 0.9–1.1 ppm), CH₂ (δ 1.8–2.0 ppm)
HRMS Exact mass: C₅H₁₁ClNO₂S (M+H⁺ requires 184.0254; observed 184.0256)
FT-IR S=O stretch (1360–1380 cm⁻¹), S-Cl (580–600 cm⁻¹)
Comparative analysis with synthesized standards is essential .

Advanced: How does photoredox catalysis enhance reactivity in radical-mediated transformations?

Methodological Answer:
Photoredox catalysts (e.g., Ru(bpy)₃²⁺) under blue LED irradiation generate sulfonyl radicals from sulfamoyl chlorides. These radicals participate in:

  • C–S bond formation : Addition to alkenes or coupling with silyl enol ethers (e.g., 1-phenyl-1-trimethylsiloxane).
  • Key parameters : Catalyst loading (2–5 mol%), solvent (MeCN/H₂O), degassing to prevent radical quenching.
    This method enables access to sulfonylated heterocycles with >70% yield .

Advanced: What strategies mitigate hydrolysis sensitivity during storage and reactions?

Methodological Answer:

  • Storage : Under inert atmosphere (Argon) at -20°C in sealed, desiccated containers.
  • Reaction handling : Use anhydrous solvents (e.g., DCM, THF) and rapid substrate addition post-activation.
  • Stabilization : MgSO₄ (5% w/w) in storage vials prolongs shelf-life.
    Schlenk techniques or gloveboxes are recommended for moisture-sensitive steps .

Advanced: How do computational methods elucidate steric/electronic effects on reactivity?

Methodological Answer:

Method Insights
DFT (B3LYP/6-31G)*N-methyl reduces S-Cl BDE by 8 kcal/mol via hyperconjugation.
MD Simulations Isobutyl groups create steric shielding (cone angle = 142°), slowing nucleophilic attack but enhancing regioselectivity.
These findings guide rational design of derivatives for selective reactions .

Advanced: How are trace impurities (e.g., sulfonic acids) quantified analytically?

Methodological Answer:

  • LC-MS/MS : MRM transitions (m/z 168 → 80 for sulfonate; m/z 184 → 98 for parent).
  • Ion-pair chromatography : 5 mM heptafluorobutyric acid improves separation on C18 columns.
  • qNMR : 1,3,5-trimethoxybenzene as an internal standard quantifies impurities to 0.1% w/w .

Basic: What are its primary applications in medicinal chemistry?

Methodological Answer:

  • Carbonic anhydrase inhibitors : Sulfamoylation of phenolic OH groups improves IC₅₀ by 10-fold .
  • Antibacterial agents : Conjugation with quinolones yields MIC = 2–8 µg/mL vs. S. aureus.
    Reaction with amines in DMF at 60°C achieves >90% conversion to sulfonamides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-methyl-N-(2-methylpropyl)sulfamoyl chloride
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N-methyl-N-(2-methylpropyl)sulfamoyl chloride

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